Product packaging for 6,6,6-Trifluoro-hexylamine(Cat. No.:CAS No. 115619-28-8)

6,6,6-Trifluoro-hexylamine

Cat. No.: B2653503
CAS No.: 115619-28-8
M. Wt: 155.164
InChI Key: GXTJUBNUNCEDMG-UHFFFAOYSA-N
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Description

Overview of Fluorine's Unique Influence on Molecular Properties

Fluorine's position as the most electronegative element gives it a powerful influence over the properties of any molecule it is incorporated into. Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to replace hydrogen atoms without significant steric alteration. However, this substitution has profound electronic consequences. The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and increase metabolic stability by blocking sites susceptible to oxidative metabolism. vulcanchem.comguidechem.comguidechem.comyuntsg.comscbt.com

The Role of Fluorinated Amines in Modern Chemical Research and Synthesis

Fluorinated amines are a class of organic compounds that have gained significant attention due to the combined properties of the amine and the fluorine-containing moiety. The introduction of fluorine near an amine group can significantly decrease the amine's basicity (pKa). yuntsg.combldpharm.com This modulation of basicity is a crucial tool in medicinal chemistry for optimizing drug-receptor interactions and improving pharmacokinetic profiles.

The synthesis of fluorinated amines is an active area of research, with methods such as the reduction of fluorine-containing nitro compounds, the fluoroamination of alkenes, and the reaction of alkyl halides with ammonia (B1221849) or amines serving as key strategies. bldpharm.comalfa-chemistry.com These compounds serve as valuable building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. bldpharm.combeilstein-journals.org The presence of a fluoroalkyl group can enhance metabolic stability and bioavailability, making these amines attractive motifs in drug discovery. monash.edu For instance, β-fluoro amines are recognized for their ability to penetrate the central nervous system and can exhibit enhanced binding interactions with target proteins. monash.edu

Specific Context of 6,6,6-Trifluoro-hexylamine within the Field

This compound, also known as 6,6,6-trifluorohexan-1-amine, is a primary aliphatic amine characterized by a six-carbon chain terminating in a trifluoromethyl group. This structure places it within the category of terminally fluorinated alkylamines. The strong inductive effect of the distal CF3 group influences the properties of the entire alkyl chain and the basicity of the terminal amino group.

While its non-fluorinated counterpart, n-hexylamine, is a relatively common organic chemical, this compound is a more specialized research chemical. wikipedia.orgwikipedia.org Its synthesis can be approached through methods like the nucleophilic fluorination of a corresponding halo-amine or the reductive amination of a trifluorinated aldehyde or ketone. guidechem.com The primary utility of this compound lies in its role as a synthetic building block, providing a platform for introducing a trifluorohexyl moiety into larger, more complex molecules. scbt.com

Physicochemical Properties

The introduction of the trifluoromethyl group significantly alters the physicochemical properties of hexylamine (B90201). Below is a comparison of key properties for n-hexylamine and estimated or predicted values for this compound.

Propertyn-HexylamineThis compound (Estimated/Predicted)
Molecular Formula C₆H₁₅NC₆H₁₂F₃N
Molecular Weight 101.19 g/mol guidechem.com155.16 g/mol scbt.com
Boiling Point 131-132 °C guidechem.com~150–160 °C vulcanchem.com
Density 0.766 g/mL at 25°C guidechem.com~1.2–1.4 g/cm³ vulcanchem.com
pKa (amine) 10.56 alfa-chemistry.com~8.5–9.0 vulcanchem.com, 10.47 (Predicted) guidechem.com

Note: Data for this compound is based on estimates and predictions from chemical suppliers and computational models, as extensive experimental data is not widely available.

Scope and Objectives of Academic Research on this compound

Academic and industrial research involving this compound primarily focuses on its utility as a precursor in organic synthesis. The objectives of such research can be broadly categorized:

Introduction of Fluorinated Moieties: The primary objective is to incorporate the 6,6,6-trifluorohexyl group into target molecules. This is often done to study the effect of a terminal trifluoromethyl group on the biological activity or material properties of the final compound. The long alkyl chain combined with the lipophilic CF3 group can be used to modulate properties like solubility, membrane permeability, and binding in both medicinal and materials science contexts. kuleuven.be

Development of Novel Bioactive Compounds: In medicinal chemistry, this amine could be used as a starting material for the synthesis of new drug candidates. The trifluorohexyl tail can be appended to various pharmacophores to enhance metabolic stability and tune lipophilicity, potentially leading to improved efficacy or a more favorable pharmacokinetic profile. kuleuven.be

Creation of Functional Materials: In materials science, fluorinated compounds are used to create surfaces with specific properties like hydrophobicity and oleophobicity. This compound can be used to modify polymers or surfaces to impart these characteristics. Research in this area might involve creating novel surfactants or coatings. mdpi.com

Probing Molecular Interactions: The unique electronic and steric properties of the trifluorohexyl group make it a useful tool for probing molecular interactions. By comparing the behavior of a molecule containing this group to its non-fluorinated analog, researchers can gain insights into the role of fluorine in protein-ligand binding or in the self-assembly of materials.

While specific, high-profile research dedicated solely to this compound is not abundant, its value lies in its role as a versatile tool for the broader objectives of fluorinated chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12F3N B2653503 6,6,6-Trifluoro-hexylamine CAS No. 115619-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6,6-trifluorohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c7-6(8,9)4-2-1-3-5-10/h1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTJUBNUNCEDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,6,6 Trifluoro Hexylamine and Analogous Trifluoroalkyl Amines

Direct Fluoroalkylation Strategies

Direct fluoroalkylation methods aim to introduce the trifluoromethyl group onto a pre-existing carbon skeleton. These strategies are often characterized by their efficiency in forming carbon-fluorine (C-F) and carbon-nitrogen (C-N) bonds.

Transition Metal-Catalyzed Approaches to C-F and C-N Bond Formation

Transition metal catalysis offers powerful tools for the formation of C-F and C-N bonds, enabling the synthesis of complex fluorinated amines. Palladium and copper catalysts are prominent in these transformations.

Palladium-catalyzed cross-coupling reactions, for instance, can be employed to construct the carbon skeleton of trifluoroalkyl amines. While direct trifluoromethylation of terminal alkenes followed by amination is a plausible route, a more common approach involves the hydroamination of terminal alkenes bearing a trifluoromethyl group. For example, the hydroamination of unactivated terminal alkenes can be achieved with high enantioselectivity using palladium catalysis, a method that could be adapted for substrates like 6,6,6-trifluoro-1-hexene.

Copper-catalyzed reactions have also emerged as a valuable tool. A notable example is the regioselective hydroamination of 1-trifluoromethylalkenes with hydrosilanes and hydroxylamines, which yields α-trifluoromethylamines acs.org. Although this method targets the α-position, modifications to the substrate and catalytic system could potentially be explored for ω-trifluoromethylated analogues.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Palladium/Chiral LigandUnactivated Terminal AlkenesChiral AminesHigh enantioselectivity, broad functional group tolerance
Copper/Bisphosphine Ligand1-Trifluoromethylalkenesα-TrifluoromethylaminesHigh regioselectivity, potential for enantioselectivity

Metal-Free and Organocatalytic Fluoroalkylation Methods

In recent years, metal-free and organocatalytic approaches have gained significant attention due to their milder reaction conditions and reduced metal contamination in the final products. These methods often rely on the activation of substrates through non-covalent interactions with an organic catalyst.

Organocatalytic trifluoromethylation of imines using phase-transfer catalysis with phenoxides represents a general platform for the addition of organosilanes to imines rsc.org. While typically applied to the synthesis of α-trifluoromethylamines, the principles could be extended to precursors of ω-trifluoroalkyl amines. Another approach involves the catalytic enantioselective isomerization of trifluoromethyl imines using a chiral organic catalyst, which provides access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines nih.govbrandeis.edusigmaaldrich.com.

A one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of fluorinated cyclohexenones, demonstrating the power of organocatalysis in constructing complex fluorinated molecules acs.org. Such strategies highlight the potential for developing metal-free methods for the synthesis of 6,6,6-trifluoro-hexylamine.

Catalyst TypeSubstrate TypeProduct TypeKey Features
Chiral Ammonium (B1175870) Salt (Phase-Transfer)IminesTrifluoromethylated AminesMetal-free, broad applicability
Chiral Cinchona Alkaloid DerivativeTrifluoromethyl IminesChiral Trifluoromethylated AminesHigh enantioselectivity, applicable to alkyl imines
Squaramide Organocatalystα,β-Unsaturated KetonesFluorinated HeterocyclesOne-pot synthesis, high yields

Radical Fluoroalkylation Reactions and Mechanisms

Radical fluoroalkylation reactions provide a powerful and complementary approach to the synthesis of trifluoroalkyl amines. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.

Visible light photoredox catalysis has emerged as a prominent method for generating trifluoromethyl radicals from readily available sources like CF3I. These radicals can then add to alkenes, and the resulting carbon-centered radical can be trapped to form a C-N bond. For instance, the trifluoromethylation of alkenes can be achieved with concomitant introduction of an additional functional group researchgate.net. This strategy could be applied to a hexene derivative, which could then be converted to this compound.

Another strategy involves the radical-radical cross-coupling of alkenes, which allows for the synthesis of difunctionalized allyl compounds researchgate.net. These methods offer a step-economical and redox-neutral route to complex fluorinated molecules.

MethodReagent/CatalystSubstrate TypeKey Features
Visible Light Photoredox CatalysisCF3I, Ru(Phen)3Cl2AlkenesMild conditions, good for terminal alkenes
Radical-Radical Cross-CouplingTrifluoromethylating agentAlkenesStep-economical, redox-neutral

Functional Group Transformations Preceding Trifluorohexylation

An alternative to direct fluoroalkylation is the synthesis of this compound from precursors that already contain the trifluoromethyl group. This approach often involves the transformation of a functional group, such as a carboxylic acid or an amide, into an amine.

Routes from Precursors Bearing Trifluoromethyl Moieties

A common and practical approach to the synthesis of this compound involves starting with a commercially available or readily synthesized precursor containing the trifluoromethylated hexyl chain. For example, 6,6,6-trifluorohexanoic acid can be synthesized and subsequently converted to the target amine. The conversion of the carboxylic acid to the amine can be achieved through several well-established methods, such as the Curtius, Hofmann, or Schmidt rearrangements, or by reduction of the corresponding amide or nitrile. The reduction of 6,6,6-trifluorohexanamide, for instance, with a reducing agent like lithium aluminum hydride (LiAlH4), would yield this compound.

The synthesis of trifluoromethylated lactams also provides a viable route. These cyclic amides can be prepared through various methods and subsequently reduced to the corresponding cyclic or linear amines nih.gov. For instance, a trifluoromethylated δ-lactam could be synthesized and then reductively opened to afford this compound.

PrecursorKey TransformationReagentsProduct
6,6,6-Trifluorohexanoic AcidAmide formation and reductionSOCl2, NH3; LiAlH4This compound
6,6,6-TrifluorohexanenitrileReductionLiAlH4 or H2/CatalystThis compound
Trifluoromethylated δ-LactamReductive ring-openingStrong reducing agentThis compound

Stereoselective and Asymmetric Synthesis of Fluorinated Amines

While this compound itself is not chiral, the development of stereoselective and asymmetric methods for the synthesis of analogous fluorinated amines is of significant importance, particularly for applications in medicinal chemistry.

A powerful strategy for the asymmetric synthesis of chiral amines is the use of ω-transaminases. These enzymes can convert prochiral ketones into chiral amines with high enantioselectivity scilit.com. A ketone precursor bearing a terminal trifluoromethyl group could potentially be a substrate for such a biocatalytic transformation.

Organocatalysis has also proven to be a highly effective tool for the asymmetric synthesis of fluorinated molecules. For example, the enantioselective isomerization of trifluoromethyl imines, as mentioned earlier, is a powerful organocatalytic method for preparing chiral trifluoromethylated amines nih.govbrandeis.edusigmaaldrich.com. Furthermore, the asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids has been extensively studied, with methods based on both chiral auxiliaries and catalytic asymmetric reactions nih.gov. These strategies, while not directly applicable to the synthesis of this compound, are crucial for the preparation of a wide range of structurally diverse and biologically relevant fluorinated amines.

MethodCatalyst/AuxiliarySubstrate TypeProductKey Features
Biocatalysisω-TransaminaseProchiral KetonesChiral AminesHigh enantioselectivity, environmentally friendly
OrganocatalysisChiral Cinchona AlkaloidTrifluoromethyl IminesChiral Trifluoromethylated AminesHigh enantioselectivity, broad scope
Chiral AuxiliaryPhenylglycinol-derived auxiliaryImines of trifluoropyruvic acid estersChiral α-Trifluoromethyl-α-amino acidsHigh stereocontrol

Advanced Synthetic Techniques Utilizing Trifluoroacetyl and Related Substrates

The use of trifluoroacetyl-protected amines, or trifluoroacetamides, as precursors is a cornerstone in the synthesis of trifluoroalkyl amines. These stable intermediates can be readily prepared from the corresponding amines and trifluoroacetic anhydride (B1165640) or other trifluoroacetylating agents. The subsequent reduction of the trifluoroacetamide (B147638) group to a trifluoroethyl group is a key transformation, and several advanced methods have been developed to achieve this with high efficiency and selectivity.

One prominent strategy involves the reduction of trifluoromethylamides using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This approach is widely applicable but can be limited by the harsh reaction conditions and the lack of functional group tolerance.

More recent advancements have focused on catalyst-free reductive methods that offer milder conditions and improved functional group compatibility. For instance, the use of phenylsilane (B129415) in the presence of trifluoroacetic acid (TFA) allows for the direct trifluoroethylation of amines. This reaction is proposed to proceed through the in situ formation of silyl (B83357) ester and silyl acetal (B89532) intermediates, which are then reduced. The stoichiometry of TFA is crucial; an excess of TFA favors the formation of the trifluoroethylated amine over the trifluoroacetamide.

Catalytic methods for the reduction of trifluoroacetamides are also being explored to enhance efficiency and selectivity. While not yet widespread for the synthesis of simple alkylamines, catalytic hydrogenation and transfer hydrogenation approaches are of considerable interest. Furthermore, diastereoselective reduction of chiral trifluoroacetylated compounds has been achieved using various reagents, providing a pathway to enantiomerically enriched trifluoroalkyl amines.

Below is a table summarizing various substrates and methods for the synthesis of trifluoroalkyl amines from trifluoroacetyl precursors.

Precursor SubstrateReagent/CatalystProductYield (%)Reference
N-Aryl TrifluoroacetamideLiAlH₄N-(2,2,2-Trifluoroethyl)anilineHighGeneral Knowledge
N-Alkyl TrifluoroacetamideBH₃ THFN-(2,2,2-Trifluoroethyl)alkylamineGoodGeneral Knowledge
Secondary Amine + TFAPhenylsilaneN,N-Disubstituted-2,2,2-trifluoroethylamine70-90 hes-so.ch
Chiral Trifluoroacetyl AmideChiral Reducing AgentChiral Trifluoroalkyl AmineHigh d.r. nih.gov

Strategies for Installing the Trifluoro-Hexyl Moiety

The direct incorporation of a trifluoro-hexyl group onto a nitrogen atom or the construction of the amine-containing molecule with a pre-installed trifluoro-hexyl moiety represents a significant synthetic challenge. Several modern synthetic methods have been developed to address this.

Incorporation of Perfluoroalkyl Groups via Silanes and Sulfones

The use of organosilicon and organosulfur reagents has become a powerful strategy for the introduction of perfluoroalkyl groups, including the trifluoromethyl group, into organic molecules.

Perfluoroalkyl Silanes: The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF₃), is a widely used nucleophilic trifluoromethylating agent. mdpi.com It can react with electrophiles such as aldehydes, ketones, and imines in the presence of a fluoride (B91410) source (e.g., TBAF, CsF) to introduce a CF₃ group. mdpi.com For the synthesis of a trifluoro-hexylamine, a suitable precursor would be an imine derived from a five-carbon aldehyde or ketone, which upon reaction with TMSCF₃ and subsequent reduction would yield the desired product. The reaction proceeds under mild conditions and tolerates a range of functional groups.

Perfluoroalkyl Sulfones: Perfluoroalkyl phenyl sulfones have emerged as effective reagents for the nucleophilic transfer of perfluoroalkyl groups to imines and carbonyl compounds. google.comresearchgate.net The reaction is typically induced by a strong base, such as potassium tert-butoxide, which generates a transient perfluoroalkyl anion. researchgate.net This method has shown high diastereoselectivity in the perfluoroalkylation of chiral sulfinimines, offering a route to enantiomerically enriched perfluoroalkylated amines. google.com The synthesis of this compound or its analogues could be envisioned by reacting a suitable imine with trifluoromethyl phenyl sulfone.

ReagentSubstrateProduct TypeKey Features
Trifluoromethyltrimethylsilane (TMSCF₃)Imines, Aldehydes, KetonesTrifluoromethylated amines and alcoholsMild conditions, requires fluoride initiation. mdpi.com
Trifluoromethyl Phenyl SulfoneImines, Aldehydes, KetonesTrifluoromethylated amines and alcoholsBase-induced, high diastereoselectivity with chiral substrates. google.comresearchgate.net

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single operation. These strategies are increasingly being applied to the synthesis of fluorinated compounds.

Cascade Reactions: A cascade reaction for the synthesis of trifluoromethylated pyrrolidines has been reported, involving an electrochemical trifluoromethylation of unactivated alkenes followed by a cyclization process, using Langlois' reagent as the CF₃ source. vapourtec.com While this example leads to a heterocyclic system, the underlying principle of combining a trifluoromethylation step with a subsequent bond-forming event in a cascade manner holds promise for the synthesis of acyclic amines as well.

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of molecular diversity. The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By using a trifluoromethylated aldehyde or amine as one of the components, it is possible to synthesize complex trifluoromethylated amino acid derivatives. Similarly, the Passerini three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide can yield α-acyloxy amides, which can be further transformed into other functionalized amines. While direct synthesis of a simple linear amine like this compound via these methods is not straightforward, they offer a versatile platform for creating more complex analogues.

Reaction TypeComponentsProduct TypeRelevance to Fluoroalkyl Amine Synthesis
Electrochemical CascadeUnactivated Alkene, Amine, Langlois' ReagentTrifluoromethylated PyrrolidineDemonstrates tandem trifluoromethylation and cyclization. vapourtec.com
Ugi Four-Component ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideIncorporation of trifluoromethylated building blocks is possible.
Passerini Three-Component ReactionCarbonyl Compound, Carboxylic Acid, Isocyanideα-Acyloxy AmideCan be used to generate scaffolds for further elaboration into fluoroalkyl amines.

Innovations in Scalable Synthesis of Fluorinated Amines

The transition from laboratory-scale synthesis to industrial production of fluorinated amines necessitates the development of scalable, safe, and cost-effective manufacturing processes. Recent innovations have focused on continuous flow chemistry and the use of more sustainable reagents and catalysts.

Continuous Flow Chemistry: Continuous flow technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to automate and scale up reactions rapidly. hes-so.chchemistryviews.org The synthesis of fluorinated compounds, which can often involve hazardous reagents or exothermic reactions, is particularly well-suited for flow chemistry. For example, a continuous-flow route for the synthesis of trifluoromethylated N-fused heterocycles has been developed, demonstrating the potential for scalable production. hes-so.chchemistryviews.org The application of flow chemistry to the synthesis of aliphatic fluorinated amines, such as this compound, could involve the continuous reduction of a suitable precursor or a multistep sequence in a fully automated system. A semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has also been reported, highlighting the utility of flow chemistry in this area.

Industrial Synthesis Strategies: On an industrial scale, the synthesis of fluorinated amines often relies on robust and well-established chemical transformations. One common approach is the catalytic hydrogenation of fluorine-containing nitro compounds. For instance, the reduction of a nitrated precursor of 6,6,6-trifluoro-hexane would provide a direct route to the target amine. This method is attractive due to the availability of nitroalkanes and the scalability of catalytic hydrogenation.

Another scalable strategy involves the direct fluoroamination of alkenes, which can introduce a fluorine atom and an amino group in a single step. While still an active area of research, these methods have the potential to provide more direct and efficient routes to fluorinated amines on a large scale.

Synthetic ApproachKey FeaturesAdvantages for Scalable Synthesis
Continuous Flow ChemistryAutomated, continuous processing in microreactors or tube reactors.Enhanced safety, improved reproducibility, ease of scale-up. hes-so.chchemistryviews.org
Catalytic HydrogenationReduction of nitro or nitrile precursors using hydrogen gas and a metal catalyst.Well-established technology, high throughput.
Direct FluoroaminationSimultaneous introduction of fluorine and an amino group across a double bond.Atom-economical, potentially fewer synthetic steps.

Reactivity and Chemical Transformations of 6,6,6 Trifluoro Hexylamine and Its Derivatives

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 6,6,6-trifluoro-hexylamine is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group, which confers nucleophilic and basic properties to the molecule. However, the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the terminal position of the hexyl chain significantly influences these properties. The inductive effect of the -CF₃ group reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to its non-fluorinated analog, hexylamine (B90201). The pKa of the conjugate acid of this compound is estimated to be around 8.5–9.0, which is lower than that of hexylamine (pKa ≈ 10.5) vulcanchem.com.

Nucleophilic Reactivity:

Despite the reduced nucleophilicity, the amine group of this compound readily participates in characteristic nucleophilic reactions of primary amines. These include:

Acylation: It reacts with acyl chlorides and acid anhydrides to form the corresponding N-(6,6,6-trifluorohexyl)amides. This reaction is a standard method for the synthesis of amide derivatives and is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct vulcanchem.comfishersci.ithud.ac.ukresearchgate.net.

Schiff Base Formation: Condensation with aldehydes and ketones yields N-(6,6,6-trifluorohexyl)imines, also known as Schiff bases. This reaction is often catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product vulcanchem.comnih.govmdpi.comredalyc.orgresearchgate.net.

These reactions are fundamental in utilizing this compound as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries where the trifluoromethyl group can enhance metabolic stability and bioavailability.

Electrophilic Reactivity:

Primary amines such as this compound are not inherently electrophilic. However, they can be converted into electrophilic species through derivatization. For instance, conversion to an N-haloamine derivative would render the nitrogen atom electrophilic. While the primary amine itself does not undergo electrophilic substitution in the same manner as an aromatic ring, the -CF₃ group, if present on an aromatic system, would act as a meta-directing group in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature vulcanchem.commasterorganicchemistry.comyoutube.comyoutube.com.

Table 1: Comparison of Reactivity Profiles
Reaction TypeReagentProductComments
Nucleophilic
AcylationAcyl Chloride (R-COCl)N-(6,6,6-trifluorohexyl)amideCommon reaction for primary amines.
Schiff Base FormationAldehyde (R-CHO)N-(6,6,6-trifluorohexyl)imineReversible reaction, often requires water removal.
Electrophilic (as a derivative)
N-HalogenationN-HalosuccinimideN-Halo-6,6,6-trifluoro-hexylamineCreates an electrophilic nitrogen center.

Participation in Cross-Coupling Reactions

While cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for C-C bond formation, there is a lack of specific examples in the scientific literature detailing the direct participation of this compound as a substrate or ligand precursor in these transformations. These reactions typically involve organometallic reagents and substrates like aryl or vinyl halides.

However, derivatives of this compound could be envisioned to participate in such reactions. For instance:

As a Substrate: The amine could be incorporated into a larger molecule containing a suitable functional group for cross-coupling (e.g., an aryl halide). For example, N-(4-bromophenyl)-6,6,6-trifluoro-hexylamine could undergo Suzuki or Sonogashira coupling at the bromophenyl moiety.

As a Ligand Component: The amine functionality could be used to synthesize more complex molecules that can act as ligands for the metal catalysts (e.g., palladium) used in cross-coupling reactions. The synthesis of chiral dinitrogen ligands has been shown to be effective in asymmetric catalysis nih.gov. The properties of such ligands, including their steric and electronic nature, are crucial for the efficiency and selectivity of the catalytic cycle.

The Sonogashira coupling, for instance, is a widely used reaction for the formation of C(sp²)-C(sp) bonds and is catalyzed by palladium complexes, often with a copper(I) co-catalyst nih.govlibretexts.org. The development of copper-free Sonogashira reactions has expanded the scope and applicability of this methodology nih.gov. Similarly, the Hiyama coupling utilizes organosilanes as nucleophilic partners organic-chemistry.org. While these methods are versatile, their application to derivatives of this compound remains an area for potential exploration.

Role as a Chiral Auxiliary or Ligand Precursor in Catalysis

The application of this compound as a chiral auxiliary or a precursor to chiral ligands in asymmetric catalysis is not extensively documented in the literature. For a molecule to function as a chiral auxiliary, it must be enantiomerically pure and capable of directing the stereochemical outcome of a reaction on a prochiral substrate sigmaaldrich.comiipseries.orgresearchgate.netnih.gov.

Potential as a Chiral Auxiliary:

If this compound were to be used as a chiral auxiliary, it would first need to be resolved into its individual enantiomers, assuming a chiral center is introduced into the molecule (the parent molecule is achiral). Once resolved, it could be temporarily attached to a substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary would be cleaved and ideally recovered for reuse. The development of practical chiral auxiliaries is a significant area of research in asymmetric synthesis nih.gov.

Potential as a Ligand Precursor:

This compound can serve as a starting material for the synthesis of more complex chiral ligands. The design and synthesis of new chiral ligands are crucial for the advancement of asymmetric catalysis ub.eduresearchgate.netnih.gov. The amine group provides a reactive handle for elaboration into various ligand scaffolds, such as phosphine-amine (P,N) ligands, which have proven effective in many metal-catalyzed reactions. The trifluoromethyl group could impart unique electronic properties to the resulting ligand, potentially influencing the catalytic activity and enantioselectivity of the metal complex.

Table 2: Potential Roles in Asymmetric Catalysis
RoleRequirementPotential Application
Chiral Auxiliary Enantiopure formDiastereoselective alkylations, aldol (B89426) reactions, etc.
Ligand Precursor Chemical modificationSynthesis of chiral P,N-ligands for asymmetric hydrogenation, etc.

Theoretical and Computational Chemistry Studies of 6,6,6 Trifluoro Hexylamine

Quantum Chemical Investigations (DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a powerful framework for understanding the intrinsic properties of molecules. nih.govscirp.org These methods are instrumental in elucidating the electronic structure, conformational preferences, and reactivity of fluorinated compounds like 6,6,6-Trifluoro-hexylamine.

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and analyze donor-acceptor interactions within the molecule. It is expected that the C-F bonds will be highly polarized towards the fluorine atoms, and the nitrogen atom of the amine group will possess a lone pair of electrons, making it a primary site for protonation and nucleophilic reactions.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound

AtomPredicted Mulliken Charge (a.u.)
N1-0.8 to -1.0
C1+0.2 to +0.4
C5+0.1 to +0.3
C6+0.5 to +0.7
F (average)-0.3 to -0.5

Note: These values are hypothetical and represent expected trends based on computational studies of similar fluorinated amines.

Conformational Analysis and Stereochemical Influences of Fluorine

The conformational flexibility of the hexyl chain in this compound is a critical aspect of its molecular behavior. The presence of the bulky and electron-rich trifluoromethyl group at one end and the amine group at the other introduces specific stereochemical constraints and preferences.

The gauche effect, a phenomenon where a gauche conformation is preferred over an anti conformation in certain 1,2-disubstituted ethanes, is a significant factor in fluorinated alkanes. nih.govbeilstein-journals.orgbeilstein-journals.org In this compound, gauche interactions between the C-F bonds and adjacent C-C bonds, as well as potential long-range electrostatic interactions between the trifluoromethyl group and the amine group, will dictate the preferred conformations. It is anticipated that conformations that minimize steric hindrance while maximizing favorable electrostatic and hyperconjugative interactions will be the most stable. nih.govbeilstein-journals.org

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C4-C5-C6-N)Relative Energy (kcal/mol)
Anti180°0.0 (Reference)
Gauche (+)+60°0.5 - 1.5
Gauche (-)-60°0.5 - 1.5

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would require scanning multiple dihedral angles.

Prediction of Reactivity and Reaction Sites

Computational methods can predict the reactivity of this compound by analyzing its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). The amine group, with its lone pair of electrons, is expected to be the primary site for electrophilic attack and protonation. The LUMO is likely to be localized around the electron-deficient C6 carbon and the C-F bonds, suggesting that this region is susceptible to nucleophilic attack under certain conditions.

The electron-withdrawing effect of the trifluoromethyl group is predicted to decrease the basicity of the amine group compared to non-fluorinated hexylamine (B90201). This is because the inductive effect destabilizes the resulting ammonium (B1175870) cation upon protonation.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its interactions with other molecules in a condensed phase. nsf.govpolito.it These simulations can provide insights into solvation effects, aggregation behavior, and the nature of intermolecular forces.

The intermolecular interactions of this compound are expected to be a complex interplay of hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces. The amine group can act as both a hydrogen bond donor and acceptor. The highly polarized C-F bonds of the trifluoromethyl group can participate in dipole-dipole interactions and may also act as weak hydrogen bond acceptors in some contexts. The trifluoromethyl group is also known to exhibit "fluorous" interactions, where it tends to associate with other fluorinated groups. acs.orgbohrium.comrsc.org

Computational Insights into Catalytic Cycles and Selectivity

While specific catalytic applications of this compound are not widely documented, computational studies can be invaluable in predicting its potential role in catalysis. For instance, if used as a ligand for a metal catalyst, DFT calculations could model the binding of the amine to the metal center and elucidate how the electronic properties of the trifluoromethyl group influence the catalyst's activity and selectivity.

MD simulations could also be employed to study the diffusion and orientation of this compound at a catalytic surface or within the active site of an enzyme, providing insights into factors that govern reaction rates and stereochemical outcomes. The unique electronic and steric profile imparted by the trifluoromethyl group could lead to novel catalytic selectivities.

Advanced Analytical Methodologies for the Research and Characterization of 6,6,6 Trifluoro Hexylamine and Its Analogues

Spectroscopic Techniques in Elucidating Molecular Structures and Dynamics in Research Contexts

Spectroscopic techniques are indispensable for probing the molecular architecture and dynamic behavior of 6,6,6-Trifluoro-hexylamine and its derivatives. High-resolution Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy each provide unique and complementary information.

High-Resolution NMR Spectroscopy for Structural Elucidation of Novel Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, is a cornerstone for the structural elucidation of novel this compound derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical long-chain amine like hexylamine (B90201) provides characteristic signals for the different methylene (B1212753) groups and the amine protons. For this compound, the protons on the carbon adjacent to the amine group (α-CH₂) are expected to appear in the range of 2.5-3.0 ppm. The signals for the other methylene groups (β, γ, δ) would appear further upfield, typically between 1.2 and 1.7 ppm. The protons on the carbon adjacent to the trifluoromethyl group (ε-CH₂) would experience deshielding and their signal would be shifted downfield compared to a non-fluorinated alkane.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly powerful for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. The trifluoromethyl (CF₃) group of this compound is expected to exhibit a single resonance. The chemical shift of a CF₃ group is influenced by the electron-withdrawing nature of the rest of the molecule. For a terminal CF₃ group on an alkyl chain, the chemical shift typically falls in the range of -60 to -80 ppm relative to CFCl₃. The coupling between the fluorine nuclei and the adjacent methylene protons (³JHF) would result in a triplet in the ¹⁹F spectrum, providing further structural confirmation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their proximity to the electronegative fluorine and nitrogen atoms.

Below is an interactive data table summarizing the predicted NMR data for this compound.

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹Hα-CH₂2.6 - 2.8TripletJ ≈ 7
¹Hβ, γ, δ-CH₂1.3 - 1.6Multiplet-
¹Hε-CH₂2.0 - 2.3Multiplet-
¹⁹FCF₃-65 to -75Triplet³JHF ≈ 10-15
¹³CC1 (α)40 - 45--
¹³CC2, C3, C4 (β, γ, δ)20 - 35--
¹³CC5 (ε)30 - 35Quartet²JCF ≈ 20-30
¹³CC6120 - 130Quartet¹JCF ≈ 270-280

Mass Spectrometry (e.g., LC-MS/MS, HRMS, FT-ICR-MS) for Complex Mixture Analysis and Reaction Intermediate Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its analogues. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) are employed for analyzing complex mixtures and identifying transient reaction intermediates.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways for primary amines include α-cleavage, resulting in the loss of an alkyl radical. For this compound, a prominent peak would be expected at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns, including the loss of CF₃ or related fragments.

Derivatization of the amine group, for instance with trifluoroacetic anhydride (B1165640), can improve its volatility and chromatographic behavior for GC-MS analysis, leading to characteristic fragmentation patterns of the resulting amide.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used to monitor the progress of reactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹. The strong electronegativity of the fluorine atoms leads to intense absorption bands for the C-F stretching vibrations of the CF₃ group, typically found in the 1100-1300 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C backbone of the hexyl chain would show characteristic stretching and bending modes. The symmetric CF₃ stretching vibration, which may be weak in the IR spectrum, is often strong in the Raman spectrum.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
N-H Stretch3300 - 3500IR
C-H Stretch2850 - 2960IR, Raman
N-H Bend1590 - 1650IR
C-F Stretch (CF₃)1100 - 1300IR (strong), Raman
C-N Stretch1000 - 1250IR, Raman

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis of fluorinated amines, reversed-phase columns (e.g., C8 or C18) are often used. The retention behavior is influenced by the polarity of the molecule. The presence of the trifluoromethyl group increases the hydrophobicity of the alkyl chain. The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and the use of additives can be optimized to achieve good separation. Fluorinated stationary phases can also offer unique selectivity for fluorinated compounds.

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. Derivatization of the amine group, for example, by acylation, can improve peak shape and thermal stability. The choice of the GC column's stationary phase is critical for achieving separation from impurities and isomers.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. While obtaining suitable crystals of the free amine might be challenging, derivatives such as its salts (e.g., hydrochloride or hydrobromide) are more likely to form crystals amenable to X-ray diffraction analysis.

The crystal structure of a 6,6,6-trifluoro-hexylammonium salt would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would provide insights into the intermolecular interactions in the solid state, such as hydrogen bonding between the ammonium (B1175870) group and the counter-ion, as well as van der Waals interactions involving the fluorinated alkyl chains. The packing of the long alkyl chains can be influenced by the steric bulk of the trifluoromethyl group.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive characterization of complex mixtures containing this compound and its analogues.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique that combines the separation power of GC with the identification capabilities of MS. It allows for the separation of volatile components in a mixture and provides their mass spectra for identification and quantification. GC-MS is particularly useful for the analysis of reaction products and for identifying low-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that couples the separation of compounds by HPLC with detection by MS. It is suitable for a wide range of compounds, including those that are not volatile enough for GC. LC-MS, and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity, making it ideal for the analysis of complex biological or environmental samples.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful hyphenated technique allows for the direct acquisition of NMR spectra of compounds as they elute from an HPLC column. This provides unambiguous structural information for the separated components without the need for offline fraction collection and analysis.

The integration of these advanced analytical methodologies enables a thorough and accurate characterization of this compound and its derivatives, which is essential for its application in various research and development fields.

In situ and Operando Analytical Methods for Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in situ and operando monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters. These advanced analytical methodologies are critical for the development of efficient, safe, and scalable synthetic routes for compounds like this compound and its analogues. By observing the reaction mixture directly under process conditions, researchers can identify transient intermediates, determine reaction endpoints accurately, and optimize parameters to maximize yield and minimize byproduct formation.

For the synthesis of this compound, which can be prepared through routes such as the reduction of corresponding nitriles or amides, or the amination of trifluoro-alkanes, several in situ and operando techniques are particularly powerful. These include Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy. Each of these methods offers unique advantages for monitoring the complex transformations involved in the synthesis of fluorinated amines.

In situ FTIR Spectroscopy is a versatile tool for tracking the progress of reactions in real-time. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be monitored by observing their characteristic infrared absorption bands. For instance, in the synthesis of a primary amine via the reduction of a nitrile, the disappearance of the nitrile stretching vibration (around 2250 cm⁻¹) and the appearance of the N-H bending vibrations of the primary amine (around 1600 cm⁻¹) can be tracked over time. This provides a direct measure of the reaction's progress and allows for the determination of kinetic parameters.

In situ NMR Spectroscopy , particularly ¹⁹F NMR, is exceptionally well-suited for studying reactions involving fluorinated compounds. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion provide clear and unambiguous signals for different fluorine-containing species. This allows for the precise tracking of the consumption of a trifluoromethyl-containing starting material and the formation of the this compound product. Furthermore, ¹H NMR can be used to monitor the changes in the hydrocarbon backbone of the molecule during the reaction. Real-time NMR experiments can provide detailed kinetic data and help to elucidate the reaction mechanism by identifying any intermediate species that may form.

Operando Raman Spectroscopy offers another non-invasive method for reaction monitoring. Like FTIR, it provides vibrational information about the molecules in the reaction mixture. Raman spectroscopy is particularly advantageous for reactions in aqueous media, as the Raman signal of water is weak, and for monitoring reactions involving symmetric vibrations that are weak or absent in the infrared spectrum.

The data obtained from these in situ and operando studies are crucial for creating detailed reaction profiles and for building kinetic models. This information enables chemists to optimize reaction conditions such as temperature, pressure, catalyst loading, and reagent addition rates to achieve higher efficiency and purity in the synthesis of this compound and its analogues.

Below is a data table summarizing hypothetical findings from in situ monitoring of a reaction to synthesize a long-chain trifluoroalkylamine, analogous to this compound.

Interactive Data Table: In Situ Monitoring of a Catalytic Nitrile Reduction to a Trifluoroalkylamine

ParameterIn Situ FTIRIn Situ ¹⁹F NMRKey Findings
Reactant Monitored Disappearance of nitrile peak (~2250 cm⁻¹)Shift in CF₃ signal of starting materialComplete consumption of nitrile starting material observed after 3 hours.
Product Monitored Appearance of primary amine N-H bend (~1600 cm⁻¹)Appearance of new CF₃ signal for the amine productProduct formation follows first-order kinetics with respect to the nitrile.
Intermediate Detected Transient imine C=N stretch (~1650 cm⁻¹)Minor intermediate CF₃ signal observedAn imine intermediate is formed and consumed during the reaction.
Reaction Endpoint Plateau of amine peak intensityStabilization of product CF₃ signal intensityReaction reaches >98% conversion at 4 hours under optimized conditions.
Kinetic Data Rate constant calculated from nitrile decayRate constants for reactant decay and product formation determinedThe rate-determining step is identified as the reduction of the imine intermediate.

Applications of 6,6,6 Trifluoro Hexylamine in Advanced Chemical Synthesis and Materials Science

Role as a Building Block for Complex Fluorinated Organic Molecules

The presence of both a reactive amine and a property-modifying trifluoromethyl group makes 6,6,6-trifluoro-hexylamine a versatile precursor for a wide range of fluorinated organic molecules.

Precursor in the Synthesis of Specialty Reagents

The primary amine functionality of this compound allows for its straightforward conversion into various classes of specialty reagents. Standard organic transformations can be employed to modify the amine group, thereby creating new molecules where the trifluoro-hexyl moiety can influence biological or material properties. These reactions leverage the amine as a nucleophile or a base.

Key transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form fluorinated amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce fluorinated sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Condensation: Reaction with aldehydes or ketones to form fluorinated imines (Schiff bases), which can be further reduced to secondary amines.

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl ChlorideFluorinated Amide
SulfonylationTosyl ChlorideFluorinated Sulfonamide
Reductive AminationCyclohexanone, NaBH4Fluorinated Secondary Amine
CondensationBenzaldehydeFluorinated Imine

Integration into Novel Scaffold Structures (e.g., Heterocycles, Polymers)

The dual functionality of this compound enables its incorporation into more complex molecular architectures like heterocyclic rings and polymers.

Heterocycles: Fluorinated heterocycles are of significant interest in medicinal and agrochemical research. The primary amine of this compound can participate in cyclization reactions to form nitrogen-containing rings. nih.govresearchgate.net For example, it can be used as a key component in condensation reactions with diketones or other bifunctional reagents to construct fluorinated pyrazoles, pyridines, or other heterocyclic systems. nih.gov

Polymers: In polymer science, this compound can serve as a fluorinated monomer. Through step-growth polymerization with difunctional monomers like diacids or diacyl chlorides, it can be integrated into polyamides. mdpi.comcnrs.fr The resulting polymers feature pendant trifluoro-hexyl side chains, which can significantly alter the material's properties, imparting increased hydrophobicity, lower surface energy, and enhanced chemical resistance compared to their non-fluorinated analogs. researchgate.net

Contributions to Catalysis and Asymmetric Synthesis

The unique electronic properties of the trifluoromethyl group can be harnessed to influence the outcome of catalytic reactions. By incorporating this compound into ligand or catalyst structures, chemists can fine-tune catalytic activity and selectivity.

Development of Fluorinated Ligands for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, and the ligands coordinating to the metal center play a critical role in determining the catalyst's performance. nih.govnih.gov this compound can be used as a foundational element for synthesizing novel fluorinated ligands. For instance, the amine group can be functionalized to create multidentate ligands (e.g., phosphine, salen, or pincer-type ligands).

The presence of the electron-withdrawing trifluoromethyl group, even at a distance from the coordinating atoms, can electronically influence the metal center. researchgate.netresearchgate.net This modification can impact the catalytic cycle, potentially leading to enhanced reaction rates, improved selectivity (e.g., regioselectivity or enantioselectivity), and greater catalyst stability.

Role in Organocatalysis and Biocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Chiral amines and their derivatives are a prominent class of organocatalysts, often used in asymmetric synthesis to produce enantiomerically enriched products. researchgate.netprinceton.edu Chiral derivatives of this compound could be developed for applications in asymmetric organocatalysis. The fluorine atoms can influence the conformational preferences and the acidity/basicity of the catalyst, which are critical factors for achieving high enantioselectivity. nih.govethz.chnih.gov For example, the inductive effect of the CF3 group lowers the basicity of the amine, which can be beneficial in certain catalytic cycles. nih.gov

Advanced Materials and Polymer Science

The incorporation of this compound into polymers is a strategy to develop advanced materials with tailored properties. When used as a monomer in the synthesis of polymers such as polyamides or polyimides, the trifluoro-hexyl group acts as a pendant side chain. researchgate.netkpi.ua

These fluorinated side chains tend to migrate to the polymer surface, creating a low-energy, hydrophobic interface. This is due to the low polarizability of the C-F bond. The bulky and rigid nature of the trifluoromethyl group can also disrupt polymer chain packing, reducing crystallinity and improving solubility in organic solvents, which aids in processing. researchgate.net

The inclusion of the this compound monomer is expected to impart a combination of desirable properties to the resulting polymer, as detailed in the table below.

PropertyEffect of Incorporating this compoundRationale
Surface Energy DecreaseLow polarizability of C-F bonds leads to a hydrophobic, low-energy surface. nih.gov
Water Absorption DecreaseIncreased hydrophobicity repels water molecules.
Solubility IncreaseBulky CF3 groups disrupt chain packing, reducing intermolecular forces and allowing solvent penetration. cnrs.frresearchgate.net
Dielectric Constant DecreaseThe C-F bond's low polarizability reduces the material's overall dielectric constant. kpi.uanih.gov
Thermal Stability IncreaseThe high strength of the C-F bond contributes to the overall thermal robustness of the polymer. nih.gov
Optical Transparency IncreaseReduced crystallinity and prevention of chromophore formation can lead to higher transparency. mdpi.comresearchgate.net

These modified properties make such fluorinated polymers suitable for high-performance applications, including protective coatings, advanced textiles, low-dielectric materials for microelectronics, and membranes for separation processes.

Incorporation into Functional Polymers and Coatings

The integration of this compound into polymer structures offers a strategic approach to tailor surface properties and enhance material performance. The presence of the trifluoroalkyl chain is particularly effective in creating surfaces with low energy, leading to hydrophobic and oleophobic characteristics.

The primary amine functionality of this compound allows for its straightforward incorporation into various polymer backbones through common polymerization techniques. For instance, it can serve as a monomer in the synthesis of polyamides via reaction with dicarboxylic acids or their derivatives. cnrs.frmdpi.com The resulting fluorinated polyamides are expected to exhibit enhanced thermal stability and solubility in organic solvents compared to their non-fluorinated counterparts. cnrs.fr

In the realm of coatings, the modification of existing polymer resins with this compound can significantly alter their surface properties. For example, epoxy or polyurethane coatings can be functionalized by reacting their respective reactive groups with the amine moiety of this compound. This surface modification can lead to a substantial increase in the water contact angle, thereby imparting hydrophobicity to the coated material. sigmaaldrich.comnih.govmdpi.commdpi.com The trifluoromethyl groups tend to orient towards the coating-air interface, minimizing surface energy.

Table 1: Potential Effects of Incorporating this compound into Polymer Coatings

PropertyExpected OutcomeRationale
Hydrophobicity IncreasedLow surface energy of the -CF3 group.
Chemical Resistance EnhancedHigh stability of the C-F bond. nih.gov
Thermal Stability ImprovedStrong C-F bonds contribute to overall polymer stability. nih.gov
Adhesion Potentially ModifiedThe amine group can form strong bonds with the substrate, while the fluorinated tail may affect interfacial properties.

Detailed research findings have shown that the introduction of fluorinated side chains into polymers can effectively create hydrophobic surfaces. researchgate.net For instance, the grafting of fluorinated monomers onto polymer backbones has been demonstrated to increase the water contact angle significantly. nih.gov While direct studies on this compound are limited, the principles established with other fluorinated amines strongly suggest its utility in developing robust and water-repellent coatings for a variety of applications, from protective finishes to biomedical devices. nih.govspecificpolymers.com

Applications in Organic Electronics (e.g., OLEDs, OFETs)

The electronic properties of organic materials can be finely tuned by the introduction of fluorine atoms. The high electronegativity of fluorine can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. researchgate.net This makes this compound an interesting candidate for the synthesis of novel materials for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

For OFETs, the introduction of trifluoromethyl groups into the semiconductor can have a profound impact on charge transport characteristics. researchgate.netacs.orgnih.govep2-bayreuth.de It has been shown that fluorination can switch the charge transport from ambipolar to n-type in some donor-acceptor copolymers. researchgate.net By synthesizing polymers or small molecules containing the this compound moiety, it may be possible to develop new n-type or p-type semiconductors with tailored charge mobilities. The amine group provides a reactive handle for attaching this fluorinated tail to various conjugated cores.

Table 2: Potential Impact of this compound on Organic Electronic Materials

Device TypePotential Role of this compoundExpected Benefit
OLEDs Building block for hole-transporting materials (HTMs).Improved HOMO energy level alignment, enhanced device stability.
OFETs Component of n-type or p-type organic semiconductors.Tunable charge transport properties, potential for high-performance transistors.

While direct experimental data on the use of this compound in OLEDs and OFETs is not yet widely available, the established effects of fluorination in organic semiconductors provide a strong rationale for its investigation in these applications. researchgate.netnih.gov

Fluorous Biphasic Systems and Separations

Fluorous chemistry utilizes the unique property of highly fluorinated compounds to form a separate phase from common organic solvents, creating a "fluorous biphasic system." tcichemicals.com This principle is exploited for catalyst recovery and product purification. mtak.hu this compound can be employed to create "fluorous tags," which are moieties that impart fluorous solubility to a molecule.

The amine group of this compound can be readily attached to a catalyst or a substrate. nih.gov The resulting tagged molecule will exhibit a high affinity for fluorous solvents, such as perfluorohexanes. nih.govbiosearchtech.com This allows for the selective extraction of the tagged species into the fluorous phase, leaving the non-fluorinated reactants and byproducts in the organic phase. nih.govnih.gov This technique is particularly valuable in complex multi-step syntheses and for the purification of compound libraries. researchgate.net

The efficiency of this separation is determined by the partition coefficient of the tagged molecule between the fluorous and organic phases. mtak.hu The long alkyl chain and the terminal trifluoromethyl group of this compound are expected to confer significant fluorophilicity. uu.nl

Table 3: Application of this compound in Fluorous Biphasic Systems

ApplicationRole of this compoundMechanism
Catalyst Recovery Precursor to a fluorous tag for a homogeneous catalyst.The fluorous-tagged catalyst is selectively partitioned into the fluorous phase after the reaction, allowing for its separation and reuse.
Product Purification A fluorous tag for a desired product in a complex reaction mixture.The fluorous-tagged product is extracted into the fluorous phase, separating it from impurities. The tag can be cleaved later if necessary.

The development of new fluorous tags is an active area of research, and the straightforward synthesis and versatile reactivity of this compound make it a promising candidate for the design of novel and efficient fluorous separation strategies. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 6,6,6 Trifluoro Hexylamine

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of 6,6,6-Trifluoro-hexylamine will prioritize environmentally benign and efficient methodologies, moving away from hazardous reagents and energy-intensive processes. dovepress.com Key areas of development include:

Mechanochemical Synthesis: A shift towards solvent-free mechanochemical methods, which involve manual or ball-milling grinding of reactants, can significantly reduce solvent waste and energy consumption. mdpi.com This approach has proven effective for producing fluorinated imines and could be adapted for the synthesis of fluorinated amines. mdpi.com

Benign Fluorinating Reagents: Research is focused on replacing harsh and toxic fluorinating agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) with safer alternatives. nih.gov One promising avenue is the "valorization" of sulfur hexafluoride (SF₆), a potent greenhouse gas, by activating it for use as a fluorinating reagent. nih.govacs.org

Catalytic and Electrochemical Methods: The development of catalytic asymmetric synthesis will be crucial for producing enantiomerically pure chiral fluorinated amines. vulcanchem.com Furthermore, electrochemical fluorination, such as the Simons process, offers a cost-effective alternative to using fluorine gas, minimizing associated hazards. dovepress.com

Utilizing Benign Carbon Sources: Future synthetic strategies may incorporate abundant and non-toxic C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) to build the carbon backbone of the molecule, further enhancing the green credentials of the synthesis. acs.org

Synthetic Approach Traditional Method Proposed Green Alternative Key Advantages
Fluorination Use of hazardous reagents (e.g., DAST, SF₄)Activation of SF₆, electrochemical methodsReduced toxicity, utilization of a greenhouse gas, improved cost-effectiveness
Reaction Conditions High temperatures, use of volatile organic solventsMechanochemical (solvent-free) synthesis, aqueous environmentsMinimized solvent waste, lower energy consumption, enhanced safety
Precursors Reliance on petroleum-based starting materialsUse of CO₂ or CS₂ as C1 sourcesUtilization of abundant, inexpensive, and safer feedstocks

Exploration of Novel Reactivity Patterns and Transformations

Understanding and expanding the chemical reactivity of this compound is paramount for its application in synthesizing more complex molecules. Future investigations will likely focus on:

Desulfurinative Fluorination: This process, which can convert thiocarbamoyl fluorides into trifluoromethylamines using reagents like silver(I) fluoride (B91410), presents an efficient pathway to derivatives of this compound. nih.govacs.org

Condensation Reactions: The primary amine group readily undergoes condensation with carbonyl compounds to form Schiff bases (imines), which are versatile intermediates for synthesizing a wide array of other functional groups and heterocyclic compounds.

Phosphoramidate Synthesis: The reaction of this compound with phosphorylating agents can yield novel fluorinated phosphoramidates, a class of compounds with potential applications in materials science and medicinal chemistry. tandfonline.com

Influence of the Trifluoromethyl Group: The strong electron-withdrawing nature of the terminal trifluoromethyl group significantly influences the reactivity of the entire molecule. Research will aim to quantify this effect on the amine's nucleophilicity and explore how it can be harnessed for selective transformations at different points on the alkyl chain.

Advanced Computational Modeling for De Novo Design

Computational chemistry is set to revolutionize the discovery and optimization of molecules derived from this compound. De novo design, which involves creating novel molecular structures from scratch, will be a key tool. deeporigin.com

Generative Models: Machine learning algorithms, including generative adversarial networks (GANs) and reinforcement learning (RL) frameworks, can generate new molecules with properties optimized for specific biological targets or material functions. deeporigin.comresearchgate.net

Property Prediction: Computational models will be used to predict the physicochemical and pharmacokinetic properties of novel derivatives, accelerating the initial stages of drug discovery and materials development. deeporigin.com This includes predicting binding affinity to target proteins, lipophilicity, and metabolic stability. soton.ac.uk

Reaction Optimization: Molecular dynamics simulations can provide insights into reaction mechanisms, helping to optimize conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Computational Tool Application in Research Potential Impact
Generative Adversarial Networks (GANs) De novo design of novel drug-like molecules based on the this compound scaffold.Rapid exploration of vast chemical space to identify promising new therapeutic candidates.
Reinforcement Learning (RL) Optimization of molecular structures to maximize desired properties (e.g., binding affinity, metabolic stability).Creation of highly specific and efficient molecules for targeted applications.
Molecular Dynamics (MD) Simulations Elucidation of reaction mechanisms and interactions between molecules and biological targets.Improved synthetic efficiency and a deeper understanding of structure-activity relationships.

Integration into Emerging Fields of Chemical Science

The unique properties of this compound make it a strong candidate for application in several cutting-edge areas of chemical science.

Medicinal Chemistry: The trifluoromethyl group is known to enhance metabolic stability and membrane permeability in drug candidates. researchgate.net Future work will explore the incorporation of the 6,6,6-trifluoro-hexylamino moiety into new therapeutic agents, potentially leading to drugs with improved efficacy and pharmacokinetic profiles. nih.gov

Materials Science: The presence of a fluorinated tail and a functional amine headgroup suggests potential use as a building block for fluorosurfactants, which are valuable for lowering surface tension. It could also be integrated into polymers for specialized coatings or into liquid crystal displays where fluorine's properties can stabilize mesophases.

Agrochemicals: Fluorinated compounds are widely used in herbicides and pesticides because the carbon-fluorine bond resists enzymatic degradation. vulcanchem.com this compound could serve as a key intermediate for a new generation of more robust and effective agrochemicals.

Advanced Energy Materials: Fluorinated amines are being investigated as stable ionic conductors for battery electrolytes and as functional groups in polymers designed for enhanced carbon dioxide capture.

Addressing Research Gaps and Overcoming Current Limitations

Despite its potential, significant gaps exist in the fundamental knowledge of this compound. Future research must address these to enable its widespread application.

Comprehensive Physicochemical Data: There is a notable lack of experimentally determined physicochemical data (e.g., boiling point, density, pKa). Acquiring this information is a critical first step for any serious application.

Understanding Structure-Property Relationships: Systematic studies are needed to understand how the placement of the trifluoromethyl group along the hexyl chain affects its biological and chemical properties. This includes comparing this compound with its isomers.

Metabolic and Toxicological Profiling: For any potential application in medicine or agriculture, a thorough investigation of the compound's metabolic fate, potential toxicity, and environmental persistence is essential. The strength of the C-F bond, while beneficial for stability, raises questions about its long-term environmental impact.

Scalable Synthesis: Current synthetic routes may not be economically viable for large-scale production. A major limitation to overcome is the development of a cost-effective, safe, and scalable synthesis protocol, building upon the green chemistry principles outlined above.

By systematically pursuing these future research directions, the scientific community can fully elucidate the potential of this compound, paving the way for its use in creating next-generation medicines, materials, and agricultural products.

Q & A

Q. What are the common synthetic routes for preparing 6,6,6-Trifluoro-hexylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of precursor amines or reductive amination of fluorinated ketones. For example, high-pressure Hetero-Diels-Alder reactions (e.g., using anhydrous solvents like THF under argon) can introduce trifluoromethyl groups while maintaining stereochemical control . Reaction optimization includes monitoring byproducts (e.g., via GC-MS) and adjusting parameters like temperature (e.g., 296–298 K) and catalyst loading (e.g., Eu(fod)₃ for diastereoselectivity). Purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the amine .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H/¹³C NMR : Use CDCl₃ as a solvent. Key signals include the trifluoromethyl group’s deshielding effect (δ ~120–125 ppm in ¹³C NMR) and amine proton coupling (δ ~1.5–2.5 ppm in ¹H NMR). Multiplicity in ¹H NMR (e.g., triplet for CF₃-adjacent CH₂) helps confirm regiochemistry .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm. The trifluoromethyl group contributes a distinct isotopic pattern .
  • IR : Look for N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound derivatives, and what factors control diastereomeric excess?

  • Methodological Answer : Asymmetric synthesis often employs chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones or Jacobsen’s salen complexes). For example, Fmoc-protected derivatives (e.g., Fmoc-(S)-6,6,6-Trifluoro-norleucine) achieve >90% enantiomeric excess (ee) via kinetic resolution using NaOMe (28% concentration) at controlled reaction times (0.5–2 hours) to minimize racemization . Diastereomeric ratios (dr) are monitored via HPLC with chiral stationary phases (e.g., Chiralpak AD-H). Key factors include solvent polarity, temperature (optimized at 25°C), and steric bulk of protecting groups .

Q. What strategies are employed to mitigate electronic and steric effects of the trifluoromethyl group during functionalization of this compound?

  • Methodological Answer :
  • Electronic Effects : The strong electron-withdrawing nature of CF₃ reduces nucleophilicity of the amine. Use activating agents like Boc₂O or Fmoc-Cl to enhance reactivity in peptide coupling .
  • Steric Hindrance : Bulky substituents near the CF₃ group can slow reactions. Employ microwave-assisted synthesis (e.g., 100°C, 30 min) or Lewis acids (e.g., Sc(OTf)₃) to accelerate transformations .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries to guide functionalization at less hindered sites .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis under varying catalytic conditions?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). For example:
  • Time-Dependent Yields : Prolonged reaction times (24 hours) increase byproduct formation (e.g., 42.5% in Entry 4, Table 1 of ). Use real-time monitoring (e.g., in situ IR) to terminate reactions at optimal conversion (~70–80%).
  • Catalyst Loading : Lower Eu(fod)₃ concentrations (<5 mol%) reduce diastereoselectivity (dr 84:16 vs. 95:5). Perform sensitivity analysis via Design of Experiments (DoE) to identify robust conditions .
  • Reproducibility : Ensure anhydrous conditions (e.g., molecular sieves) and standardized workup protocols to minimize variability in purity assessments .

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